O-[4-(tert-Butyl)phenyl]hydroxylamine
Description
O-[4-(tert-Butyl)phenyl]hydroxylamine is a hydroxylamine derivative featuring a tert-butyl-substituted phenyl group. For instance, hydroxylamine derivatives are often synthesized via reactions involving hydroxylamine hydrochloride and tertiary amine bases like triethylamine (Et₃N) under reflux conditions . These methods are critical for introducing the hydroxylamine (-NHOH) functional group, which is reactive and versatile in organic synthesis, particularly in forming oximes or coordinating with metal ions.
Such modifications are common in pharmaceutical intermediates and materials science to tune molecular properties .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
O-(4-tert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-4-6-9(12-11)7-5-8/h4-7H,11H2,1-3H3 |
InChI Key |
PMVADAUDRGWARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(tert-Butyl)phenyl]hydroxylamine typically involves the reaction of 4-tert-butylphenylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
O-[4-(tert-Butyl)phenyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines.
Scientific Research Applications
O-[4-(tert-Butyl)phenyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various functionalized compounds.
Biology: The compound can be used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of polymers and other materials, where its unique chemical properties can enhance the performance of the final product.
Mechanism of Action
The mechanism by which O-[4-(tert-Butyl)phenyl]hydroxylamine exerts its effects involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-(tert-Butyl)phenyl)(2,5-thiazolyl)phenylamine
- Structure : This compound (CAS 190436-32-9) incorporates a thiazole ring and a tert-butylphenyl group, differing from O-[4-(tert-Butyl)phenyl]hydroxylamine in its functional groups (amine vs. hydroxylamine) and heterocyclic core (thiazole vs. hydroxylamine-linked phenyl) .
- Applications : Used in pharmaceuticals and materials science due to its high purity (≥95%) and molecular weight (308.4 g/mol). The thiazole ring enables π-π stacking and hydrogen bonding, useful in optoelectronic materials.
- Reactivity : The amine group is less nucleophilic than hydroxylamine, limiting its use in metal coordination but favoring stability in acidic conditions.
tert-Butyl N-(4-benzyloxybutoxycarbonyl)-3-{[...]}-L-alaninate (Compound 14)
- Structure : A complex hydroxylamine derivative with a tert-butyl ester, benzyloxybutoxycarbonyl group, and isoxazoline ring .
- Synthesis: Prepared via refluxing hydroxylamine hydrochloride with a precursor in methanol, analogous to methods for this compound .
- Key Differences : The extended backbone and multiple functional groups (e.g., isoxazoline, alaninate) make it more suited for peptide mimicry than simpler hydroxylamines.
tert-Butyl 3-{[...]}-L-alaninate (Compound 28)
- Structure : Similar to Compound 14 but includes a tert-butyldimethylsilyl (TBS) ether group, enhancing steric protection of hydroxyl groups .
- Reactivity : The TBS group increases stability during synthetic steps, a strategy that could be extrapolated to protect hydroxylamine functionalities in related compounds.
Data Table: Key Features of Compared Compounds
Research Findings and Mechanistic Insights
- Steric Effects: The tert-butyl group in this compound likely reduces unwanted side reactions (e.g., dimerization) by sterically hindering the hydroxylamine group, a phenomenon observed in Compound 28’s TBS-protected structure .
- Solubility: Lipophilic tert-butyl substituents improve solubility in non-polar solvents, as demonstrated by the high-purity synthesis of the thiazolylphenylamine derivative .
- Reactivity : Hydroxylamine derivatives exhibit higher nucleophilicity than amines, enabling applications in cross-coupling reactions or as ligands in catalysis, though this reactivity necessitates careful handling to avoid decomposition .
Notes and Limitations
- Contradictions arise in molecular complexity: simpler hydroxylamine derivatives (e.g., the hypothetical target compound) may lack the thermal stability of larger, protected analogs like Compound 28 .
- Further experimental studies are required to validate the hypothesized properties and applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
